molecular formula C12H15N3O3 B12096095 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12096095
M. Wt: 249.27 g/mol
InChI Key: AHNUEHKLWFBISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. Due to its structural similarity to purine bases, it can interact with enzymes and receptors involved in nucleic acid metabolism. This interaction can lead to the inhibition of key enzymes, resulting in antiproliferative effects on cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the carboxylic acid ester and hydroxymethyl groups, which enhance its chemical reactivity and potential biological activity. These functional groups allow for further derivatization and modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-6,16H,7H2,1-3H3

InChI Key

AHNUEHKLWFBISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.